molecular formula C16H13NO4S B2483544 ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate CAS No. 1638708-91-4

ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2483544
CAS No.: 1638708-91-4
M. Wt: 315.34
InChI Key: HBSQYDOWZKMCLY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chromenyl group, and an ester functional group. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate typically involves the condensation of 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The chromenyl group can participate in redox reactions, contributing to the compound’s biological effects. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the chromenyl and thiazole moieties, which contribute to its diverse biological activities.

Properties

IUPAC Name

ethyl 4-methyl-2-(2-oxochromen-3-yl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-3-20-16(19)13-9(2)17-14(22-13)11-8-10-6-4-5-7-12(10)21-15(11)18/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSQYDOWZKMCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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